molecular formula C18H15N3O B2974038 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 133349-89-0

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2974038
CAS No.: 133349-89-0
M. Wt: 289.338
InChI Key: FVWZFGGYHRVVEO-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is a compound that combines the structural features of naphthalene and benzotriazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-methoxynaphthalene with benzotriazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI in a DMF:Et3N mixture at 100°C . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or benzotriazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-22-18-11-10-13-6-2-3-7-14(13)15(18)12-21-17-9-5-4-8-16(17)19-20-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWZFGGYHRVVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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